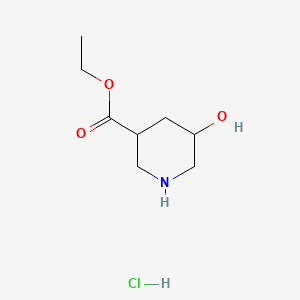

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as an Intermediate

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds that target the central nervous system. Its unique structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex bioactive molecules. Researchers utilize it to synthesize various piperidine derivatives, which can exhibit diverse biological activities. The presence of both hydroxyl and carboxylate functional groups enhances its reactivity, facilitating multiple synthetic pathways .

Biological Studies

Enzyme Inhibition and Receptor Modulation

this compound has been investigated for its biological activity, particularly regarding its potential as an enzyme inhibitor or receptor modulator. Studies have indicated that derivatives of this compound can significantly inhibit enzymes involved in inflammatory pathways, such as lipoxygenase . Additionally, it may modulate receptor activity, impacting various physiological processes.

Industrial Applications

Production of Specialty Chemicals

Beyond its applications in pharmaceuticals and research, this compound is also utilized in the production of specialty chemicals and materials. This includes its use in the development of polymers and resins, showcasing its versatility in industrial applications.

Research Findings

Recent research has underscored various aspects of this compound:

- Inhibition Studies : Derivatives have shown significant inhibition against enzymes involved in inflammatory pathways.

- Pharmacological Potential : Promising results have been observed regarding modulation of neurotransmitter systems.

- Synthesis and Characterization : Various synthetic routes have been developed for efficient production, allowing further exploration of biological properties .

Wirkmechanismus

The mechanism of action of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-hydroxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.

5-Hydroxypiperidine-3-carboxylic acid: The parent acid form.

Piperidine derivatives: Compounds with similar piperidine ring structures.

Uniqueness

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Biologische Aktivität

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceutical agents, particularly those targeting antibiotic resistance. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and its role in drug development.

Overview of the Compound

This compound is primarily recognized as a precursor in the synthesis of Avibactam, a β-lactamase inhibitor effective against various antibiotic-resistant bacteria. The compound's structure features a hydroxyl group at the 5-position of the piperidine ring, which is crucial for its biological activity and reactivity in synthetic pathways.

The biological activity of this compound largely stems from its ability to modulate enzyme activity through interactions with molecular targets. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the function of enzymes and receptors involved in various biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is critical for restoring the efficacy of existing antibiotics against resistant strains.

- Receptor Modulation : It may interact with specific receptors, although detailed studies on receptor targets are still ongoing.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives. Below is a summary table comparing structural features and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H14ClN1O3 | Hydroxyl group at position 5; precursor for Avibactam synthesis |

| Ethyl piperidine-3-carboxylate | C8H15NO2 | Lacks hydroxyl group at position 5 |

| N-Methylpiperidine | C6H13N | Contains nitrogen but lacks carboxylic acid |

| Piperidin-4-ol | C5H11NO | Hydroxyl group at position 4 instead of 5 |

Biological Activity Studies

Recent studies have indicated that while this compound itself may not exhibit direct biological activity, it plays a crucial role in synthesizing compounds with significant pharmacological effects. For example, its transformation into Avibactam has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Studies

- Avibactam Synthesis : Research demonstrated that derivatives synthesized from this compound effectively inhibited β-lactamases in clinical isolates of Escherichia coli and Klebsiella pneumoniae, showcasing its application in combating antibiotic resistance.

- Antimicrobial Activity : In vitro studies have shown that compounds derived from this precursor exhibit potent antibacterial activities against multidrug-resistant strains, reinforcing the importance of this compound in developing new therapeutic agents .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVQOMMLLFCEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693851 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-49-7 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.